1,3-Propanediamine, N,N-dimethyl-N'-4-quinazolinyl-

Catalog No.
S14982198
CAS No.
81080-02-6
M.F
C13H18N4
M. Wt
230.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Propanediamine, N,N-dimethyl-N'-4-quinazolinyl...

CAS Number

81080-02-6

Product Name

1,3-Propanediamine, N,N-dimethyl-N'-4-quinazolinyl-

IUPAC Name

N',N'-dimethyl-N-quinazolin-4-ylpropane-1,3-diamine

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

InChI

InChI=1S/C13H18N4/c1-17(2)9-5-8-14-13-11-6-3-4-7-12(11)15-10-16-13/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,14,15,16)

InChI Key

JNHMKCQWOQWIIM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=NC=NC2=CC=CC=C21

1,3-Propanediamine, N,N-dimethyl-N'-4-quinazolinyl- is an organic compound characterized by its unique structure, which consists of a propanediamine backbone with dimethyl and quinazoline substituents. This compound is often utilized in various chemical and biological applications due to its functional groups, which enhance its reactivity and potential for interaction with biological targets. Its chemical formula can be represented as C12_{12}H16_{16}N4_{4}.

  • Nucleophilic Substitution: The amine groups can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: The presence of amines facilitates condensation reactions with aldehydes or ketones, leading to the formation of imines or related structures.
  • Cyclization: The quinazoline moiety may engage in cyclization reactions under specific conditions, potentially forming more complex structures.

1,3-Propanediamine, N,N-dimethyl-N'-4-quinazolinyl- exhibits notable biological activity. Research indicates that compounds with similar structural features often demonstrate:

  • Antimicrobial Properties: The quinazoline ring is known for its ability to inhibit bacterial growth.
  • Antitumor Activity: Some derivatives have been studied for their potential to inhibit tumor cell proliferation.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes, impacting metabolic pathways within cells.

The synthesis of 1,3-Propanediamine, N,N-dimethyl-N'-4-quinazolinyl- can be achieved through various methods:

  • Alkylation of Propanediamine: Starting from 1,3-propanediamine, dimethylation can be performed using methyl iodide or dimethyl sulfate under basic conditions.
  • Quinazoline Formation: The quinazoline ring can be synthesized via a cyclization reaction involving anthranilic acid and a suitable carbonyl compound.
  • Combining Intermediates: The final compound can be formed by combining the alkylated propanediamine with the synthesized quinazoline derivative through condensation or coupling reactions.

1,3-Propanediamine, N,N-dimethyl-N'-4-quinazolinyl- finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting bacterial infections and cancer.
  • Agrochemicals: Utilized in the formulation of pesticides and herbicides due to its biological activity.
  • Material Science: Employed in the development of polymers and materials with specific properties.

Studies exploring the interactions of 1,3-Propanediamine, N,N-dimethyl-N'-4-quinazolinyl- with biological targets have revealed:

  • Binding Affinity: Research indicates that this compound can bind effectively to certain enzymes and receptors, influencing their activity.
  • Mechanism of Action: Investigations into its mechanism suggest that it may alter enzyme conformation or inhibit active sites through competitive inhibition.

Several compounds share structural similarities with 1,3-Propanediamine, N,N-dimethyl-N'-4-quinazolinyl-, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
1,3-DiaminopropaneDiamineSimple structure; used in polymer synthesis
N,N-DimethylbenzeneethanamineAromatic AmineExhibits strong neuroactive properties
4-AminoquinazolineQuinazolineKnown for antimalarial activity
DimethylaminopropylamineDiamineUsed in pharmaceuticals; potential allergen

Uniqueness

The uniqueness of 1,3-Propanediamine, N,N-dimethyl-N'-4-quinazolinyl- lies in its combination of a propanediamine backbone with a quinazoline moiety. This specific arrangement enhances its reactivity and biological activity compared to other similar compounds. Its potential applications in pharmaceuticals and agrochemicals further distinguish it from simpler diamines and amines that lack such functional diversity.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

230.153146591 g/mol

Monoisotopic Mass

230.153146591 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

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